tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
Description
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with various functional groups
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3/c1-18(2,3)25-17(24)22-12(10-23)9-13-14(19)20-15(21-16(13)22)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
JALCDEAADCXKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrrolo[2,3-d]pyrimidine core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-6-carboxy-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester.
Reduction: 4-Chloro-6-hydroxymethyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
